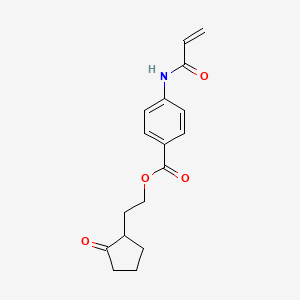![molecular formula C12H9ClF6O3 B2397948 [3,5-Bis(trifluoromethyl)phenyl]methyl 1-chloroethyl carbonate CAS No. 1965304-97-5](/img/structure/B2397948.png)
[3,5-Bis(trifluoromethyl)phenyl]methyl 1-chloroethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,5-Bis(trifluoromethyl)phenyl]methyl 1-chloroethyl carbonate: is a chemical compound with the molecular formula C12H9ClF6O3 and a molecular weight of 350.64 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3,5-Bis(trifluoromethyl)phenyl]methyl 1-chloroethyl carbonate typically involves the reaction of [3,5-Bis(trifluoromethyl)phenyl]methanol with 1-chloroethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the carbonate ester bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group adjacent to the carbonate ester.
Reduction: Reduction reactions may target the carbonyl group within the carbonate ester.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or alkanes can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, [3,5-Bis(trifluoromethyl)phenyl]methyl 1-chloroethyl carbonate is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s trifluoromethyl groups are known to enhance the biological activity of molecules. It is used in the design of bioactive compounds, including enzyme inhibitors and receptor modulators .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its properties are leveraged in applications such as coatings, adhesives, and electronic materials .
Mécanisme D'action
The mechanism of action of [3,5-Bis(trifluoromethyl)phenyl]methyl 1-chloroethyl carbonate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The carbonate ester bond can be hydrolyzed, releasing active intermediates that exert biological effects .
Comparaison Avec Des Composés Similaires
[3,5-Bis(trifluoromethyl)phenyl]methanol: Shares the trifluoromethyl groups but lacks the carbonate ester.
[3,5-Bis(trifluoromethyl)phenyl]methyl chloroformate: Similar structure but with a chloroformate group instead of a carbonate ester.
Uniqueness: The presence of both trifluoromethyl groups and a carbonate ester in [3,5-Bis(trifluoromethyl)phenyl]methyl 1-chloroethyl carbonate makes it unique. This combination imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds .
Propriétés
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]methyl 1-chloroethyl carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF6O3/c1-6(13)22-10(20)21-5-7-2-8(11(14,15)16)4-9(3-7)12(17,18)19/h2-4,6H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGNUOBPNWLUSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)OCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Fluoro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2397872.png)
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2397873.png)
![N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-(propan-2-yl)ethanediamide](/img/structure/B2397874.png)
![Ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2397875.png)







